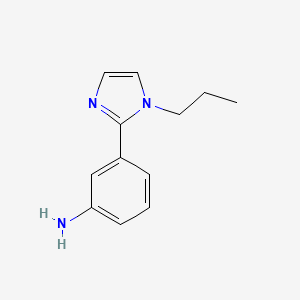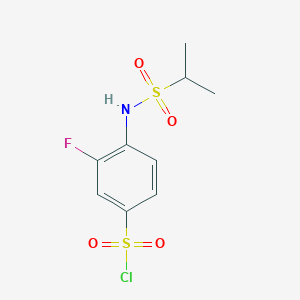
1-(2,4,6-Trifluorophenyl)ethan-1-ol
Descripción general
Descripción
“1-(2,4,6-Trifluorophenyl)ethan-1-ol” is a chemical compound with the molecular formula C8H7F3O . It is also known by other names such as 1-(2,4,6-trifluorophenyl)ethanol . The molecular weight of this compound is 176.14 g/mol .
Molecular Structure Analysis
The InChI code for “1-(2,4,6-Trifluorophenyl)ethan-1-ol” isInChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 141 . Physical And Chemical Properties Analysis
“1-(2,4,6-Trifluorophenyl)ethan-1-ol” has a molecular weight of 176.14 g/mol . It has a XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound is also characterized by one rotatable bond .Aplicaciones Científicas De Investigación
Metal-Free Direct [2+2] Cycloaddition Reactions
1-(2,4,6-Trifluorophenyl)ethan-1-ol has been utilized in metal-free direct [2+2] cycloaddition reactions. Alcaide et al. (2015) describe using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, which are related to 1-(2,4,6-Trifluorophenyl)ethan-1-ol, as 1,2-dipole precursors in such reactions. These reactions occur at room temperature, offering a mild and facile approach to synthesizing substituted cyclobutenes without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Lipase-Catalyzed Transesterification
The compound is also involved in lipase-catalyzed transesterification reactions. Sakai et al. (2000) synthesized optically pure bis(pentafluorophenyl)ethane-1,2-diol derivatives, closely related to 1-(2,4,6-Trifluorophenyl)ethan-1-ol, demonstrating its potential in organic synthesis and pharmaceutical research (Sakai et al., 2000).
Coordination Chemistry and Metallosupramolecular Synthons
In coordination chemistry, derivatives of 1-(2,4,6-Trifluorophenyl)ethan-1-ol have been explored. Steel and Sumby (2003) investigated compounds like 1,1,2,2-tetra(2-pyridyl)ethan-2-ol for their ability to chelate metal atoms and form coordination polymers, highlighting the compound's relevance in developing metallosupramolecular structures (Steel & Sumby, 2003).
Hydroboration Catalyst
The trifluorophenyl group in 1-(2,4,6-Trifluorophenyl)ethan-1-ol lends itself to applications in hydroboration reactions. Lawson, Wilkins, and Melen (2017) discussed the use of tris(2,4,6-trifluorophenyl)borane as an efficient hydroboration catalyst, implying potential applications of 1-(2,4,6-Trifluorophenyl)ethan-1-ol in similar contexts (Lawson, Wilkins, & Melen, 2017).
Crystal Engineering and Supramolecular Assemblies
The compound's derivatives also play a significant role in crystal engineering. Arora and Pedireddi (2003) explored the supramolecular assemblies of compounds like 1,2-bis(4-pyridyl)ethane, showing how derivatives of 1-(2,4,6-Trifluorophenyl)ethan-1-ol contribute to understanding and designing molecular tapes and sheet structures in crystallography (Arora & Pedireddi, 2003).
Synthesis and Fungicidal Activity
Additionally, derivatives like 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, which are structurally related to 1-(2,4,6-Trifluorophenyl)ethan-1-ol, have been synthesized and shown to exhibit fungicidal activity. This demonstrates the potential of 1-(2,4,6-Trifluorophenyl)ethan-1-ol in the development of new agrochemicals (Kuzenkov & Zakharychev, 2009).
Mecanismo De Acción
Target of Action
The primary targets of 1-(2,4,6-Trifluorophenyl)ethan-1-ol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details on how environmental factors influence the action of 1-(2,4,6-trifluorophenyl)ethan-1-ol are currently unavailable .
Propiedades
IUPAC Name |
1-(2,4,6-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGIAUMXLVQIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



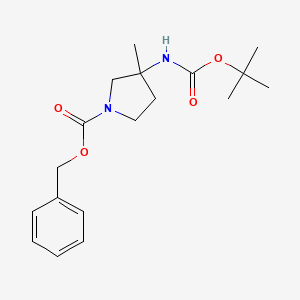
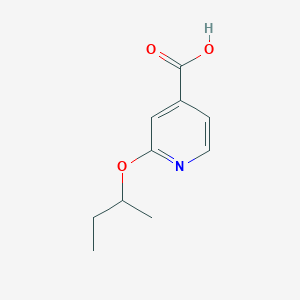
![2-[(4-Bromophenyl)methanesulfinyl]acetic acid](/img/structure/B1444843.png)

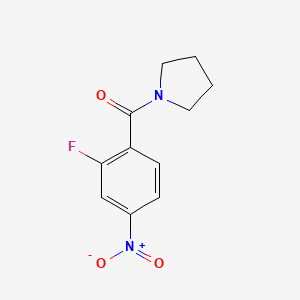
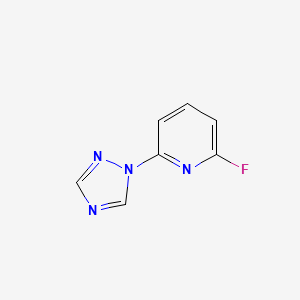

![N-[2-(2-Hydroxyethoxy)ethyl]biphenyl-4-carboxamide](/img/structure/B1444850.png)


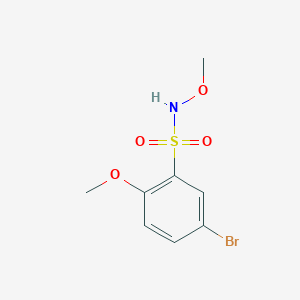
![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
